Methyl 1-octyl-2-oxocyclohexanecarboxylate

Lipophilicity Partition coefficient Membrane permeability

Methyl 1-octyl-2-oxocyclohexanecarboxylate (CAS 2109037-87-6) is a β-ketoester derivative featuring a 2-oxocyclohexane core with an octyl substituent at the 1-position and a methyl ester moiety. The compound has a molecular formula of C₁₆H₂₈O₃ and a molecular weight of 268.39 g/mol.

Molecular Formula C16H28O3
Molecular Weight 268.39 g/mol
CAS No. 2109037-87-6
Cat. No. B1411729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-octyl-2-oxocyclohexanecarboxylate
CAS2109037-87-6
Molecular FormulaC16H28O3
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCCCCCCCCC1(CCCCC1=O)C(=O)OC
InChIInChI=1S/C16H28O3/c1-3-4-5-6-7-9-12-16(15(18)19-2)13-10-8-11-14(16)17/h3-13H2,1-2H3
InChIKeyPOJCZXHHFSZUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-octyl-2-oxocyclohexanecarboxylate (CAS 2109037-87-6): Procurement-Relevant Physicochemical Profile and Comparative Positioning


Methyl 1-octyl-2-oxocyclohexanecarboxylate (CAS 2109037-87-6) is a β-ketoester derivative featuring a 2-oxocyclohexane core with an octyl substituent at the 1-position and a methyl ester moiety. The compound has a molecular formula of C₁₆H₂₈O₃ and a molecular weight of 268.39 g/mol . Unlike the widely available parent scaffold methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5, MW 156.18 g/mol), this analog incorporates an n-octyl chain that substantially alters its physicochemical properties—most notably increasing the predicted octanol-water partition coefficient (ACD/LogP) from approximately 1.1 to 4.55 [1]. This structural modification shifts the compound from a relatively polar, water-miscible β-ketoester toward a lipophilic building block suitable for applications requiring enhanced membrane permeability or organic-phase partitioning. The compound is commercially available from research chemical suppliers at purities of ≥95% .

Methyl 1-octyl-2-oxocyclohexanecarboxylate: Why the Parent β-Ketoester Scaffold Cannot Be Functionally Substituted


Substitution of methyl 1-octyl-2-oxocyclohexanecarboxylate with the unsubstituted parent compound (methyl 2-oxocyclohexanecarboxylate, CAS 41302-34-5) or other short-chain 1-alkyl analogs is not functionally equivalent in applications where lipophilicity, membrane partitioning, or organic-phase reactivity governs performance. The ACD/LogP value of 4.55 for the target compound represents an approximately 2,800-fold increase in predicted octanol-water partitioning relative to the parent scaffold (LogP 1.1) . This difference is quantitatively significant: in practical terms, it determines whether a compound partitions predominantly into aqueous media (suitable for water-based reactions) or into lipid bilayers and organic solvents (essential for membrane permeability studies, emulsion-based formulations, or lipophilic media syntheses). Additionally, the octyl substituent introduces steric bulk at the α-position of the β-ketoester, which may alter enolization kinetics and regioselectivity in alkylation or condensation reactions relative to the unhindered parent [1]. Procurement decisions based solely on β-ketoester class membership without accounting for these quantitative physicochemical divergences risk experimental failure in lipophilicity-sensitive applications.

Methyl 1-octyl-2-oxocyclohexanecarboxylate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Octyl-Substituted Methyl 1-octyl-2-oxocyclohexanecarboxylate Exhibits ~2,800-Fold Higher Predicted Lipophilicity Versus Parent Methyl 2-Oxocyclohexanecarboxylate

The target compound methyl 1-octyl-2-oxocyclohexanecarboxylate (CAS 2109037-87-6) exhibits a predicted octanol-water partition coefficient (ACD/LogP) of 4.55 . In direct comparison, the parent scaffold methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5) has a computed XLogP3-AA value of 1.1 [1]. The LogP difference of 3.45 units corresponds to a theoretical ~2,800-fold increase in octanol-water partitioning. Additionally, the target compound shows substantially higher predicted bioconcentration factor (ACD/BCF = 1457.85 at pH 7.4) and soil adsorption coefficient (ACD/KOC = 6400.05 at pH 7.4) . No comparative in vivo or cell-based permeability data were identified in the accessible literature for this specific compound.

Lipophilicity Partition coefficient Membrane permeability

Methyl 1-octyl-2-oxocyclohexanecarboxylate: Quantitative One-Step Synthesis in Near-Quantitative Yield Under Adapted Vilsmeier Conditions

A protocol published in 2023 demonstrates the one-step synthesis of methyl 1-octyl-2-oxocyclohexanecarboxylate (CAS 2109037-87-6) in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with an earlier six-step synthetic route requiring heptadeuterated isopropyl alcohol, which achieved only a 6% overall yield [2]. The quantitative-yield protocol establishes a reliable, scalable synthetic route that eliminates the need for multi-step purification and dramatically reduces material waste. No direct comparative synthetic yield data for other 1-alkyl-substituted 2-oxocyclohexanecarboxylates were identified in the accessible literature.

Synthetic efficiency Vilsmeier conditions Process chemistry

Predicted Physicochemical Property Divergence: Methyl 1-octyl-2-oxocyclohexanecarboxylate vs. Parent Methyl 2-Oxocyclohexanecarboxylate

Computational predictions indicate substantial divergence in bulk physicochemical properties between the target compound and its parent scaffold. Methyl 1-octyl-2-oxocyclohexanecarboxylate has a predicted boiling point of 353.9 ± 35.0 °C at 760 mmHg and vapor pressure of 0.0 ± 0.8 mmHg at 25°C . In contrast, methyl 2-oxocyclohexanecarboxylate exhibits a lower predicted boiling point of 234.56 °C and higher vapor pressure of 0.0616 mmHg at 25°C (8.21 Pa) [1]. The ~119 °C increase in boiling point reflects the significant contribution of the octyl chain to intermolecular van der Waals interactions. The lower vapor pressure of the target compound may confer reduced volatility in open-system applications. No experimental boiling point or vapor pressure data for the target compound were identified.

Physicochemical properties Boiling point Vapor pressure

Methyl 1-octyl-2-oxocyclohexanecarboxylate: Evidence-Linked Research and Industrial Application Scenarios


Lipophilic β-Ketoester Building Block for Membrane-Permeable Probe or Prodrug Design

The ACD/LogP of 4.55 and ACD/BCF of 1457.85 for methyl 1-octyl-2-oxocyclohexanecarboxylate position this compound as a lipophilic β-ketoester scaffold suitable for designing membrane-permeable probes or prodrugs where passive diffusion across lipid bilayers is required . In direct comparison to the parent methyl 2-oxocyclohexanecarboxylate (LogP 1.1), the ~2,800-fold increase in predicted octanol-water partitioning enables functional incorporation into lipophilic environments that the parent compound cannot access. This scenario is particularly relevant for medicinal chemistry programs targeting intracellular or CNS-active β-ketoester derivatives where enhanced permeability is a design objective.

Scalable Intermediate for Specialty Polymer and Pimelic Ester Derivative Synthesis

The 2023 protocol demonstrating one-step quantitative-yield synthesis of methyl 1-octyl-2-oxocyclohexanecarboxylate under adapted Vilsmeier conditions [1] establishes this compound as a scalable intermediate for applications requiring reliable, high-volume supply. The 2-oxocyclohexanecarboxylic ester scaffold is a known precursor to pimelic esters via base-mediated ring-opening reactions, which serve as intermediates for specialty polymers, lubricants, and crop protection agents [2]. The octyl-substituted variant offers a route to pimelic ester derivatives bearing a C8 lipophilic tail, expanding the accessible chemical space for materials science applications.

High-Boiling β-Ketoester for High-Temperature Organic Transformations

The predicted boiling point of 353.9 ± 35.0 °C for methyl 1-octyl-2-oxocyclohexanecarboxylate represents an approximately 119 °C increase over the parent scaffold (234.56 °C predicted) [3]. This property makes the target compound suitable for high-temperature organic transformations—such as solvent-free condensations, thermal rearrangements, or distillative purification of high-boiling products—where the parent methyl 2-oxocyclohexanecarboxylate would volatilize or degrade. The reduced vapor pressure (≤0.8 mmHg at 25°C) also minimizes evaporative loss during prolonged open-vessel reactions, improving material efficiency in process chemistry settings.

Research-Grade Reference Standard for Method Development and Analytical Validation

The commercial availability of methyl 1-octyl-2-oxocyclohexanecarboxylate at ≥95% purity from established chemical suppliers , combined with its full spectroscopic characterization by NMR, IR, and Raman methods in the peer-reviewed literature [1], supports its use as a research-grade reference standard. The compound serves as a well-characterized lipophilic β-ketoester for validating HPLC, GC-MS, or LC-MS analytical methods intended for alkyl-substituted cyclohexanone derivatives. The distinct retention behavior conferred by the octyl chain (LogP 4.55) provides clear chromatographic resolution from less lipophilic β-ketoester analogs, enabling robust method validation protocols.

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